molecular formula C10H7O6- B11719162 2-[(Carboxymethoxy)carbonyl]benzoate

2-[(Carboxymethoxy)carbonyl]benzoate

Cat. No.: B11719162
M. Wt: 223.16 g/mol
InChI Key: SWYJHJPNXKOMKD-UHFFFAOYSA-M
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Description

2-[(Carboxymethoxy)carbonyl]benzoate is an organic compound with the molecular formula C10H8O6 It is a derivative of benzoic acid and is characterized by the presence of a carboxymethoxy group attached to the benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carboxymethoxy)carbonyl]benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as esterification, purification, and crystallization to obtain the compound in high purity. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(Carboxymethoxy)carbonyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-[(Carboxymethoxy)carbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Carboxymethoxy)carbonyl]benzoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through pathways involving ester hydrolysis, oxidation-reduction reactions, and substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid.

    Methyl benzoate: An ester of benzoic acid with a methyl group.

    Ethyl benzoate: An ester of benzoic acid with an ethyl group.

Uniqueness

2-[(Carboxymethoxy)carbonyl]benzoate is unique due to the presence of the carboxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other benzoate derivatives may not be suitable.

Properties

Molecular Formula

C10H7O6-

Molecular Weight

223.16 g/mol

IUPAC Name

2-(carboxymethoxycarbonyl)benzoate

InChI

InChI=1S/C10H8O6/c11-8(12)5-16-10(15)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)/p-1

InChI Key

SWYJHJPNXKOMKD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCC(=O)O

Origin of Product

United States

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